

Inarigivir Development for HBV: A Technical Support Resource

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Compound of Interest				
Compound Name:	Inarigivir			
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This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinued development of **Inarigivir** for the treatment of Hepatitis B Virus (HBV). The following content, presented in a question-and-answer format, addresses potential issues and frequently asked questions based on available clinical trial data and scientific publications.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Inarigivir**'s clinical development for HBV?

The development of **Inarigivir** (soproxil) for chronic HBV was halted by Spring Bank Pharmaceuticals due to significant patient safety concerns that emerged during the Phase IIb CATALYST trials.[1][2][3] The decision was made following unexpected serious adverse events, which tragically included one patient death.[1][2][4]

Q2: What specific adverse events were observed in the CATALYST trials?

In the CATALYST 2 trial, which evaluated a 400mg dose of **Inarigivir**, several virally-suppressed chronic HBV patients exhibited signs of liver injury.[3][5] Laboratory findings for three of these patients revealed evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT) levels.[4][5][6] These events were considered potentially indicative of direct



liver injury rather than the desired immune-mediated flares that can sometimes precede viral clearance.[4][5][6]

Q3: What was the proposed mechanism of action for Inarigivir?

Inarigivir is an orally administered small molecule designed to act as a selective immunomodulator. Its primary mechanism of action was the activation of the retinoic acid-inducible gene I (RIG-I), an intracellular pattern recognition receptor.[1][2] By binding to and activating RIG-I, Inarigivir was intended to stimulate the body's innate immune system to fight HBV. This activation triggers downstream signaling pathways, leading to the production of interferons and other antiviral proteins.[1][2]

Q4: Did Inarigivir show any efficacy against HBV before the trials were halted?

Yes, earlier Phase II trials, such as the ACHIEVE trial, suggested that **Inarigivir** had antiviral activity against HBV. Data from these studies showed that treatment with **Inarigivir**, at doses up to 200 mg, was associated with reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels.[7]

Troubleshooting Guide for In Vitro and Preclinical Studies

This guide is intended to assist researchers working with RIG-I agonists or studying HBV replication in vitro who may encounter challenges similar to those that may have been faced during **Inarigivir**'s development.

Issue 1: Distinguishing between desired immune-mediated ALT flares and drug-induced liver injury.

- Background: In HBV treatment, a transient increase in ALT levels (an ALT flare) can signify a
 beneficial immune response clearing infected hepatocytes. However, it can also indicate
 drug-induced hepatotoxicity. In the Inarigivir CATALYST 2 trial, the observed ALT elevations
 were suspected to be the latter.[4][6]
- Troubleshooting/Experimental Approach:



- Immune Marker Analysis: Concurrently measure levels of key cytokines (e.g., IFN-α, IFN-β, IL-6, TNF-α) and markers of immune cell activation. A robust cytokine response accompanying an ALT elevation would support an immune-mediated mechanism.
- Hepatotoxicity Assays: In in vitro models (e.g., primary human hepatocytes, HepG2 cells), assess for direct cytotoxicity using assays such as LDH release, MTT, or high-content imaging for markers of apoptosis (e.g., caspase-3/7 activation).
- Mechanism-Based Biomarkers: Investigate biomarkers specific to the drug's pathway. For a RIG-I agonist, this could involve measuring the expression of interferon-stimulated genes (ISGs). An ALT elevation without a corresponding strong ISG induction might raise concerns about off-target toxicity.

Issue 2: Unexpected cytotoxicity in cell-based HBV replication assays.

- Background: High concentrations of experimental compounds can lead to cytotoxicity, confounding the interpretation of antiviral activity.
- Troubleshooting/Experimental Approach:
 - Dose-Response Cytotoxicity Assessment: Always perform a cytotoxicity assay (e.g., CC50 determination) in parallel with the antiviral assay. This allows for the calculation of a selectivity index (SI = CC50/EC50), which is a critical measure of a compound's therapeutic window.
 - Microscopy: Visually inspect cell monolayers for signs of stress or death (e.g., rounding, detachment) at different compound concentrations.
 - Control Compounds: Include a well-characterized cytotoxic agent as a positive control in your cytotoxicity assays and a known non-toxic antiviral (e.g., entecavir) as a negative control.

Data Presentation

Table 1: Summary of Efficacy Data from a Phase IIa Study of **Inarigivir** in Treatment-Naïve Chronic HBV Patients (ACHIEVE Trial - 12 weeks treatment)



Parameter	Inarigivir Dose	Mean Reduction from Baseline	Placebo
HBV DNA (log10 IU/mL)	25 mg	0.61	0.04
200 mg	1.58		
HBV RNA (log10 copies/mL)	25-200 mg	-0.39 to -0.58	-0.15
HBsAg (log10 IU/mL)	25-200 mg	-0.10 to -0.18	+0.0026

Data adapted from a 2023 publication on a Phase 2 study of **Inarigivir**.[7]

Experimental Protocols

While specific, proprietary protocols for **Inarigivir** are not publicly available, the following are generalized methodologies for key experiments relevant to its development.

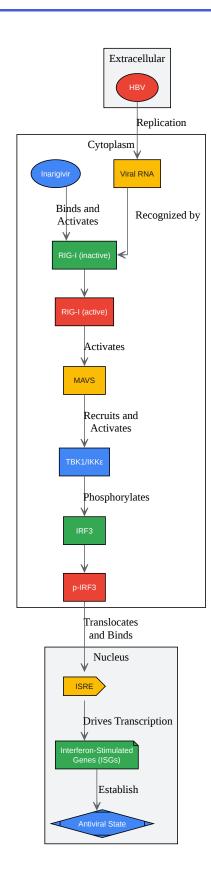
- 1. RIG-I Activation Assay (Cell-based Reporter Assay)
- Objective: To determine if a compound activates the RIG-I signaling pathway.
- Methodology:
 - Cell Line: Use a human cell line (e.g., A549, HEK293) stably transfected with a reporter construct, such as a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
 - Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., a RIG-I agonist) for a specified period (e.g., 18-24 hours). Include a positive control (e.g., poly(I:C) or a known RIG-I agonist) and a negative control (vehicle).
 - Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.



- Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel cytotoxicity assay or a co-transfected constitutive reporter). Plot the normalized signal against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is achieved).
- 2. HBV Replication Assay (in HepG2.2.15 cells)
- Objective: To measure the in vitro antiviral activity of a compound against HBV.
- Methodology:
 - Cell Line: Culture HepG2.2.15 cells, which are a human hepatoblastoma cell line that stably expresses the HBV genome and secretes viral particles.
 - Treatment: Seed the cells in a multi-well plate. After the cells have reached a suitable confluency, replace the culture medium with a medium containing serial dilutions of the test compound. Include a known anti-HBV drug (e.g., tenofovir) as a positive control and a vehicle control.
 - Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-9 days), replenishing the medium with the compound every 2-3 days.
 - Quantification of Viral Markers:
 - HBV DNA: Collect the cell culture supernatant and extract viral DNA. Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
 - HBsAg/HBeAg: The levels of secreted hepatitis B surface antigen (HBsAg) and eantigen (HBeAg) in the supernatant can be quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
 - Data Analysis: Calculate the percentage inhibition of each viral marker at each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage inhibition against the compound concentration.

Visualizations

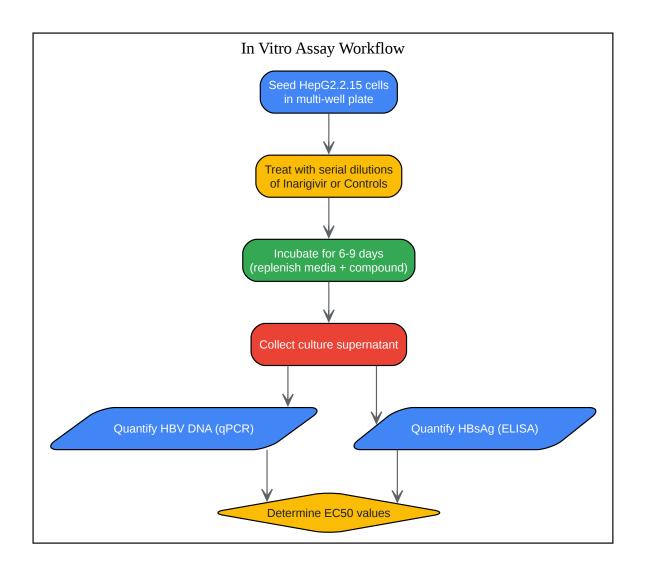




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Caption: Proposed signaling pathway of Inarigivir.





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Caption: Generalized workflow for HBV replication assay.

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